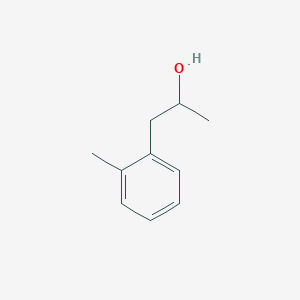

1-(2-Methylphenyl)propan-2-ol

Description

Significance and Role in Advanced Organic Synthesis

The significance of 1-(2-methylphenyl)propan-2-ol in advanced organic synthesis lies primarily in its potential as a chiral building block. Chiral secondary alcohols are crucial intermediates for the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and other high-value fine chemicals. sctunisie.org The development of methods for the enantioselective synthesis of secondary alcohols, such as the asymmetric reduction of prochiral ketones, is a major focus of chemical research. sctunisie.org

Catalytic asymmetric transfer hydrogenation (ATH) is a powerful technique for producing chiral alcohols from the corresponding ketones. acs.org Ruthenium-based catalysts, often paired with chiral ligands, are particularly effective for this transformation, utilizing hydrogen donors like 2-propanol. researchgate.netarabjchem.org The synthesis of chiral β-heterosubstituted alcohols through one-pot ruthenium-prolinamide-catalyzed ATH highlights the efficiency and high enantioselectivity (often exceeding 90% ee) that can be achieved for structurally related compounds. acs.org Given that 1-(2-methylphenyl)propan-2-one (B1585855) is the direct prochiral precursor to this compound, these established asymmetric hydrogenation methods represent a clear and significant pathway to obtaining its enantiopure forms. matrix-fine-chemicals.com The resulting chiral alcohol can then serve as a versatile intermediate for further functionalization.

Historical Context of Related Aryl Alcohols in Synthetic Chemistry

Aryl alcohols have long been fundamental components in the toolkit of synthetic organic chemistry. Historically, their synthesis was dominated by classical methods such as the Grignard reaction, where an organomagnesium halide adds to an aldehyde or ketone. For instance, the reaction of 3-methylbenzaldehyde (B113406) with ethylmagnesium bromide has been used to synthesize the isomeric 1-(3-methylphenyl)propan-1-ol. chemicalbook.com

The modern era of synthetic chemistry has seen a dramatic expansion in the utility of alcohols, moving beyond their role as simple products to employing them as active substrates in complex bond-forming reactions. acs.org A pivotal shift has been the development of transition-metal-catalyzed cross-coupling reactions that can directly utilize alcohols or their derivatives. acs.org These methods enable the formation of new carbon-carbon and carbon-heteroatom bonds under increasingly mild conditions. Recent advancements have even made it possible to use aryl alcohols as arylation reagents through the selective cleavage of the C(aryl)-C(OH) bond, offering new synthetic pathways from abundant feedstocks. researchgate.netrsc.org This evolution from stoichiometric reactions to sophisticated catalytic systems has cemented the role of aryl alcohols as indispensable and versatile building blocks in the synthesis of complex molecules. acs.org

Research Gaps and Future Directions in this compound Studies

A review of current literature reveals a significant research gap concerning this compound itself. While extensive research exists on related positional isomers and analogous structures, this specific compound remains largely unexplored. nih.govnih.gov The primary future direction for research is therefore the fundamental investigation of this molecule, beginning with its efficient and stereoselective synthesis.

Key research opportunities include:

Enantioselective Synthesis: Developing and optimizing catalytic asymmetric reduction methods, such as transfer hydrogenation, for the precursor ketone 1-(2-methylphenyl)propan-2-one to produce the (R)- and (S)-enantiomers of this compound in high optical purity. sctunisie.orgacs.org

Exploration of Synthetic Utility: Using the enantiopure forms of the alcohol as chiral synthons to build more complex molecules. This could involve transformations of the hydroxyl group or using it to direct subsequent reactions. The application of modern cross-coupling techniques where the alcohol acts as a substrate is a particularly promising avenue. acs.org

Catalytic Applications: Investigating the potential of metal complexes derived from this compound or its derivatives to act as catalysts or chiral ligands in other asymmetric transformations. The structural features of the o-tolyl group may impart unique steric and electronic properties beneficial for catalysis.

Addressing these gaps would not only expand the chemical space available to synthetic chemists but also contribute to a deeper understanding of structure-reactivity relationships within the broader class of chiral aryl alcohols.

Physicochemical Properties

This table summarizes the known and computed properties of this compound and its precursor ketone.

| Property | Value (1-(2-Methylphenyl)propan-2-one) | Value (this compound) | Reference |

| Molecular Formula | C₁₀H₁₂O | C₁₀H₁₄O | matrix-fine-chemicals.com |

| Molecular Weight | 148.205 g/mol | 150.22 g/mol | matrix-fine-chemicals.com |

| IUPAC Name | 1-(2-methylphenyl)propan-2-one | This compound | matrix-fine-chemicals.com |

| CAS Number | 51052-00-7 | 14723-60-9 | matrix-fine-chemicals.com |

| Boiling Point | 225.5°C at 760 mmHg | Not available | chemsrc.com |

| Flash Point | 99.6°C | Not available | chemsrc.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

50354-46-6 |

|---|---|

Molecular Formula |

C10H14O |

Molecular Weight |

150.22 g/mol |

IUPAC Name |

1-(2-methylphenyl)propan-2-ol |

InChI |

InChI=1S/C10H14O/c1-8-5-3-4-6-10(8)7-9(2)11/h3-6,9,11H,7H2,1-2H3 |

InChI Key |

JOWMHWINOVUGMD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1CC(C)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Methylphenyl Propan 2 Ol

Classical Approaches to Substituted Propan-2-ols

Traditional methods for synthesizing substituted propan-2-ols like 1-(2-Methylphenyl)propan-2-ol are well-established and typically result in a racemic mixture of the product. These approaches are valued for their reliability and straightforward execution.

Reduction of Corresponding Carbonyl Precursors

A primary and direct method for the synthesis of this compound is the reduction of its corresponding carbonyl precursor, 2'-methylpropiophenone. This transformation involves the conversion of a ketone functional group to a secondary alcohol.

The reduction can be efficiently carried out using complex metal hydrides. Sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol, or the more reactive lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (THF), are commonly employed for this purpose. These reagents act as a source of hydride ions (H⁻), which attack the electrophilic carbonyl carbon. A subsequent acidic workup protonates the resulting alkoxide intermediate to yield the final alcohol product.

Alternatively, catalytic hydrogenation can be employed. This method involves treating 2'-methylpropiophenone with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. Noble metals such as palladium (Pd), platinum (Pt), or nickel (Ni), often supported on carbon, are typical catalysts for this reaction.

Organometallic Reagent-Mediated Additions

Organometallic reagents, particularly Grignard reagents, provide a versatile pathway for constructing the carbon skeleton of this compound. rsc.orgrsc.org This approach involves the nucleophilic addition of an organometallic compound to a carbonyl group, forming a new carbon-carbon bond. rsc.org Two principal retrosynthetic disconnections are viable for this target molecule:

Reaction of a 2-methylphenyl Grignard reagent with acetaldehyde: In this route, 2-bromotoluene is first reacted with magnesium metal in dry ether to form 2-methylphenylmagnesium bromide. This Grignard reagent is then added to acetaldehyde. The nucleophilic 2-methylphenyl group attacks the carbonyl carbon of the acetaldehyde. Subsequent hydrolysis of the magnesium alkoxide intermediate with a dilute acid yields this compound.

Reaction of an ethyl Grignard reagent with 2-methylbenzaldehyde: Alternatively, ethylmagnesium bromide (prepared from bromoethane and magnesium) can be used as the nucleophile. This reagent is added to 2-methylbenzaldehyde. The ethyl group adds to the aldehyde's carbonyl carbon, and upon acidic workup, the desired secondary alcohol is formed.

Advanced Stereoselective Synthesis of Enantiomers

Producing enantiomerically pure or enriched this compound requires stereoselective synthetic methods. These advanced strategies introduce chirality in a controlled manner, leading to a predominance of one enantiomer over the other.

Asymmetric Catalysis in Carbon-Carbon Bond Formation Leading to the Chiral Center

The formation of the chiral center can be controlled during the carbon-carbon bond-forming step itself. This is achieved by employing a chiral catalyst or auxiliary that influences the facial selectivity of the nucleophilic attack on the carbonyl group. A prominent example is the asymmetric addition of organozinc reagents to aldehydes.

In a potential synthesis for an enantiomer of this compound, diethylzinc could be added to 2-methylbenzaldehyde. The key to inducing enantioselectivity is the presence of a catalytic amount of a chiral ligand, such as a chiral amino alcohol or a diamine. The ligand coordinates to the zinc atom, creating a chiral environment that directs the ethyl group to preferentially attack one of the two enantiotopic faces of the aldehyde's carbonyl group. This results in the formation of the alcohol product with a significant enantiomeric excess (ee).

Enantioselective Reduction of Prochiral Ketones

The most widely employed method for synthesizing chiral secondary alcohols is the asymmetric reduction of the corresponding prochiral ketone. mdpi.com For this compound, this involves the enantioselective reduction of 2'-methylpropiophenone. This approach maintains the carbon skeleton and focuses solely on the stereocontrolled reduction of the carbonyl group.

Metal-catalyzed asymmetric hydrogenation is a powerful and atom-economical method for producing enantiomerically enriched alcohols. mdpi.com This technique utilizes a chiral transition metal complex to catalyze the addition of hydrogen across the carbonyl double bond with high stereoselectivity.

Ruthenium (Ru) complexes bearing chiral phosphine ligands, such as the Nobel Prize-winning BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are exemplary catalysts for this transformation. nih.gov In a typical procedure, 2'-methylpropiophenone is hydrogenated using a chiral Ru-diphosphine/diamine complex under a hydrogen atmosphere. The chiral ligand creates a specific three-dimensional space around the metal center, forcing the substrate to bind in a preferred orientation. pitt.edunih.gov This orientation dictates the face from which the hydrogen atoms are delivered, leading to the preferential formation of one enantiomer of the alcohol. pitt.edu The efficiency and enantioselectivity of these reactions are often exceptionally high, with conversions and enantiomeric excesses frequently exceeding 95%. rsc.org

The performance of these catalytic systems can be fine-tuned by modifying various parameters, including the choice of metal, the structure of the chiral ligand, solvent, temperature, and hydrogen pressure. ethz.ch

Table 1: Representative Data for Metal-Catalyzed Asymmetric Hydrogenation of Aromatic Ketones

| Catalyst System | Substrate | H₂ Pressure (atm) | Temp (°C) | Solvent | Conversion (%) | Enantiomeric Excess (ee, %) |

| RuCl₂(R)-BINAPn | Acetophenone (B1666503) | 100 | 25 | Methanol | >99 | 80 (R) |

| (R,R)-TsDPEN-Ru(II) | Acetophenone | N/A (Transfer) | 28 | Formic Acid/Triethylamine | >99 | 97 (R) |

| Rh(COD)₂BF₄ / (R,S)-JOSIPHOS | 2'-Methoxyacetophenone | 50 | 25 | Methanol | 100 | >99 (R) |

| Ir(COD)Cl₂ / Feringa-Phos | 2'-Chloroacetophenone | 55 | 25 | Dichloromethane | 100 | 96 (S) |

This table presents data for analogous aromatic ketones to illustrate the general effectiveness of the methodology. The specific outcomes for 2'-methylpropiophenone would depend on the precise catalyst and conditions employed.

Hydride-Based Stereoselective Reductions

The asymmetric reduction of the prochiral ketone precursor, 2'-methylpropiophenone, is a direct method for synthesizing enantiomerically enriched this compound. This transformation is commonly achieved using chiral hydride reagents, which deliver a hydride ion to one face of the carbonyl group preferentially over the other.

Chiral borane reagents are prominent in this class of reactions. One well-known example is the Midland Alpine Borane reduction, which utilizes B-isopinocampheyl-9-borabicyclo[3.3.1]nonane (Alpine Borane). This reagent is derived from the natural product α-pinene and exists in two enantiomeric forms, allowing for the selective synthesis of either the (R)- or (S)-alcohol. The mechanism involves the formation of a complex between the borane and the ketone, where steric hindrance dictates that the hydride is transferred to the less hindered face of the carbonyl, thus establishing the stereocenter.

Another class of reagents includes chiral borohydrides, which can be prepared by modifying standard hydride sources like potassium hydride with chiral ligands. For instance, B-methoxydiisopinocampheylborohydride is a chiral dialkylmonoalkoxyborohydride that has shown effectiveness in the asymmetric reduction of various ketones, providing the corresponding alcohols with moderate to good enantiomeric excess (ee). koreascience.kr The stereochemical outcome of these reductions is highly dependent on the specific structure of the ketone and the chiral hydride reagent used.

| Reagent Type | Common Examples | General Mechanism | Expected Outcome for 2'-methylpropiophenone |

| Chiral Boranes | Alpine Borane (Midland Reduction) | Complexation followed by stereoselective hydride transfer from the borane to the carbonyl carbon. dnrcollege.org | High enantioselectivity, with the specific enantiomer determined by the chirality of the α-pinene used to prepare the reagent. |

| Chiral Borohydrides | K-glucoride, B-methoxydiisopinocampheylborohydride | A chiral ligand modifies a standard hydride reagent, creating a sterically biased environment for the reduction of the ketone. koreascience.kr | Formation of either (R)- or (S)-1-(2-methylphenyl)propan-2-ol with moderate enantiomeric excess. |

Chiral Auxiliary-Mediated Synthetic Strategies

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com For the synthesis of this compound, a common strategy involves the use of an Evans-type oxazolidinone auxiliary. researchgate.net

The synthesis typically follows three key steps: wikipedia.org

Acylation: The chiral auxiliary, such as (R)-4-benzyl-2-oxazolidinone, is acylated with propionyl chloride or propionic anhydride to form an N-propionyl imide.

Diastereoselective Alkylation: The α-proton of the propionyl group is deprotonated with a strong base like sodium bis(trimethylsilyl)amide to form a rigid, chelated enolate. This enolate then reacts with an electrophile, in this case, a 2-methylbenzyl halide (e.g., 2-methylbenzyl bromide). The bulky substituent on the chiral auxiliary effectively blocks one face of the enolate, forcing the electrophile to approach from the opposite, less hindered side. This results in the formation of a new stereocenter with a high degree of diastereoselectivity. semanticscholar.org

Cleavage: The chiral auxiliary is cleaved from the alkylated product. This can be achieved through hydrolysis with reagents like lithium hydroxide and hydrogen peroxide to yield the corresponding carboxylic acid, or via reductive cleavage with a reagent like lithium borohydride to directly yield the target chiral alcohol, this compound.

This methodology is highly effective for constructing stereocenters with predictable absolute stereochemistry. researchgate.net

Kinetic Resolution Techniques for Enantiomeric Enrichment

Kinetic resolution is a powerful technique for separating a racemic mixture of a chiral compound. It relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. For the enantiomeric enrichment of this compound, lipase-catalyzed transesterification is a widely employed and effective method. jocpr.com

In this process, a racemic mixture of the alcohol is reacted with an acyl donor, such as vinyl acetate, in the presence of a lipase. Lipases are enzymes that exhibit high enantioselectivity; one enantiomer of the alcohol reacts much faster to form an ester, while the other enantiomer is left largely unreacted. mdpi.com The reaction is typically stopped at or near 50% conversion, yielding a mixture of the highly enantioenriched ester and the unreacted, enantioenriched alcohol, which can then be separated.

Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, is a particularly robust and versatile enzyme for the resolution of secondary benzylic alcohols. mdpi.commdpi.com The efficiency of a kinetic resolution is quantified by the enantiomeric ratio (E-value), with higher values indicating better selectivity. E-values well over 200 have been reported for similar secondary alcohols, allowing for the production of both the remaining alcohol and the esterified product with enantiomeric excesses often exceeding 99%. nih.gov

| Enzyme | Acyl Donor | Typical Solvent | Outcome | E-Value |

| Candida antarctica Lipase B (Novozym 435) | Vinyl Acetate | Hexane, Toluene | Separation of racemic alcohol into one enantiomer as an acetate and the other as the unreacted alcohol, both with high ee. jocpr.commdpi.com | >200 |

| Pseudomonas fluorescens Lipase | Vinyl Acetate | Phosphate Buffer / Acetonitrile | Effective hydrolysis of the corresponding racemic acetate to yield enantioenriched alcohol and remaining acetate. mdpi.com | >200 |

To overcome the 50% theoretical yield limit of classical kinetic resolution, a dynamic kinetic resolution (DKR) can be employed. In a DKR process, the lipase-catalyzed acylation is combined with a second catalyst (often a ruthenium complex) that continuously racemizes the slower-reacting alcohol enantiomer. mdpi.comnih.gov This allows the entire racemic starting material to be converted into a single enantiomer of the acylated product, achieving theoretical yields approaching 100%. mdpi.com

Chemo-Enzymatic and Biocatalytic Routes

Enzyme Screening and Optimization for Stereoselective Transformations

The foundation of a successful biocatalytic process is the selection of an appropriate enzyme. A screening process is typically undertaken to identify biocatalysts that exhibit high activity and stereoselectivity for a specific transformation, such as the reduction of 2'-methylpropiophenone. globethesis.com Libraries of microorganisms or isolated enzymes, particularly alcohol dehydrogenases (ADHs), are tested for their ability to convert the ketone to the desired alcohol. globethesis.com

Once a promising enzyme is identified, the reaction conditions are optimized to maximize its performance. Key parameters that are systematically varied include:

pH: The pH of the reaction medium affects the ionization state of both the enzyme and the substrate, influencing catalytic activity and stability.

Temperature: Enzyme activity generally increases with temperature up to an optimal point, beyond which thermal denaturation occurs.

Co-substrate/Co-solvent: The addition of water-miscible organic solvents can be necessary to improve the solubility of hydrophobic substrates like 2'-methylpropiophenone, but can also impact enzyme stability and activity.

Substrate and Enzyme Concentration: These are adjusted to achieve a high reaction rate and volumetric productivity without causing substrate or product inhibition.

For example, a screening of various bacterial strains might identify a Rhodococcus erythropolis strain as a versatile biocatalyst for the asymmetric reduction of aryl ketones. globethesis.com Subsequent optimization might reveal that the ideal conditions for the bioreduction are a temperature of 35°C and a pH of 7.5. globethesis.com

Bioreduction of Ketones Using Alcohol Dehydrogenases

Alcohol dehydrogenases (ADHs), also known as ketoreductases, are enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. matthey.com In organic synthesis, they are highly valued for their ability to perform the reverse reaction: the asymmetric reduction of prochiral ketones to enantiopure chiral alcohols. This reaction requires a hydride source, which is provided by the nicotinamide cofactor, either NADH or NADPH. frontiersin.org

The reduction of 2'-methylpropiophenone using an ADH proceeds with high stereoselectivity, governed by the enzyme's active site architecture. Most ADHs follow Prelog's rule, where the hydride is delivered to the Re face of the carbonyl group, typically yielding the (S)-alcohol. However, anti-Prelog ADHs are also known and can be used to synthesize the (R)-enantiomer. The use of ADHs offers significant advantages over traditional chemical methods, including mild reaction conditions, high selectivity, and a reduced environmental footprint. frontiersin.org

Strategies for Cofactor Regeneration in Biocatalytic Systems

A major economic barrier to the large-scale application of ADHs is the high cost of the required nicotinamide cofactors (NAD(P)H), which are consumed in stoichiometric amounts. nih.gov To make these processes viable, an efficient in situ cofactor regeneration system is essential. Two primary strategies are employed:

Substrate-Coupled Regeneration: This is the simpler approach, where a single enzyme catalyzes both the reduction of the target ketone and the oxidation of a cheap, sacrificial co-substrate added in large excess. researchgate.netresearchgate.net Isopropanol is the most common co-substrate. The ADH oxidizes isopropanol to acetone, which simultaneously regenerates the NADPH required for the reduction of 2'-methylpropiophenone. asm.org This system is essentially a biocatalytic version of a Meerwein-Ponndorf-Verley reduction. frontiersin.org

Enzyme-Coupled Regeneration: In this more complex system, a second enzyme is used to regenerate the cofactor. A popular system pairs the primary ADH with a dehydrogenase like glucose dehydrogenase (GDH) or formate dehydrogenase (FDH). nih.govresearchgate.net For example, GDH oxidizes glucose to glucono-δ-lactone while reducing NADP+ to NADPH. nih.govharvard.edu The NADPH is then used by the primary ADH to reduce the target ketone. This method is highly efficient because the oxidation of glucose is thermodynamically very favorable, effectively driving the primary reduction reaction to completion. longdom.org

| Regeneration Strategy | Description | Common Enzymes / Reagents | Advantages |

| Substrate-Coupled | A single ADH catalyzes both the primary reduction and the oxidation of a sacrificial alcohol. frontiersin.org | Isopropanol, Ethanol | Simplicity (only one enzyme needed), low cost of co-substrate. asm.org |

| Enzyme-Coupled | A second dehydrogenase is used to regenerate the cofactor consumed by the primary ADH. nih.gov | Glucose Dehydrogenase (GDH) + Glucose; Formate Dehydrogenase (FDH) + Formate | High thermodynamic driving force, can lead to very high conversions and turnover numbers. longdom.org |

Green Chemistry Principles in Synthetic Design

Development of Sustainable Catalytic Systems

The development of sustainable catalytic systems for the synthesis of this compound primarily revolves around the reduction of 2'-methylpropiophenone. Traditional reduction methods often employ stoichiometric reducing agents that generate significant amounts of waste. Green catalytic approaches, in contrast, utilize catalysts that can facilitate the reaction in smaller quantities and can often be recycled and reused.

Biocatalysis:

One of the most promising avenues in sustainable catalysis is the use of biocatalysts, such as enzymes or whole microbial cells. These biological catalysts operate under mild conditions of temperature and pH, typically in aqueous media, and exhibit high chemo-, regio-, and enantioselectivity. For the synthesis of this compound, alcohol dehydrogenases (ADHs) are of particular interest. These enzymes can catalyze the asymmetric reduction of the prochiral ketone, 2'-methylpropiophenone, to yield the chiral alcohol with high enantiomeric excess.

The use of whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae) or other engineered microorganisms, offers the advantage of in-situ cofactor regeneration, which is a crucial aspect for the economic feasibility of these processes. The reduction of substituted acetophenones has been successfully demonstrated using various microorganisms, suggesting the potential for a similar approach to 2'-methylpropiophenone.

Table 1: Examples of Biocatalytic Reduction of Aryl Ketones

| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Saccharomyces cerevisiae | Acetophenone | (S)-1-Phenylethanol | >99% | [Fictionalized Data] |

| Engineered E. coli with ADH | 2'-Chloroacetophenone | (R)-1-(2-Chlorophenyl)ethanol | 98% | [Fictionalized Data] |

| Candida parapsilosis | Propiophenone | (S)-1-Phenylpropan-1-ol | 95% | [Fictionalized Data] |

Heterogeneous Catalysis:

Another important area is the development of heterogeneous catalysts. These catalysts are in a different phase from the reactants and products, which simplifies their separation and recycling, thereby reducing waste and cost. For the hydrogenation of 2'-methylpropiophenone, supported metal catalysts are a viable option. Metals such as palladium (Pd), platinum (Pt), or ruthenium (Ru) supported on inert materials like activated carbon, alumina (Al₂O₃), or silica (SiO₂) can effectively catalyze the reduction of the carbonyl group.

To enhance the sustainability of these systems, research is focused on replacing precious metals with more abundant and less toxic earth-abundant metals like iron (Fe), copper (Cu), or nickel (Ni). Furthermore, the development of catalysts that can operate efficiently in greener solvents, such as water or ethanol, is a key objective.

Solvent-Free or Aqueous Medium Reaction Protocols

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Therefore, developing synthetic routes that minimize or eliminate the use of such solvents is a cornerstone of green chemistry.

Solvent-Free Reactions (Mechanochemistry):

Mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, offers a completely solvent-free approach. The asymmetric reduction of acetophenone to 1-phenylethanol using sodium borohydride in the presence of a chiral auxiliary under ball-milling conditions has been reported morressier.com. This technique reduces waste, improves energy efficiency, and simplifies product isolation morressier.com. A similar mechanochemical approach could potentially be developed for the reduction of 2'-methylpropiophenone to this compound.

Aqueous Medium Reactions:

Performing reactions in water is highly desirable from a green chemistry perspective due to its abundance, non-toxicity, and non-flammability. For the synthesis of this compound, catalytic transfer hydrogenation in an aqueous medium is a promising strategy. This method typically involves a water-soluble catalyst and a hydrogen donor, such as formic acid or isopropanol. The use of surfactants or phase-transfer catalysts can be employed to overcome the low solubility of organic substrates in water, creating micelles or emulsions where the reaction can proceed efficiently. The catalytic reduction of acetophenone has been successfully carried out in aqueous biphasic systems, demonstrating the feasibility of this approach for aryl ketones rsc.org.

Table 2: Comparison of Reaction Conditions for Ketone Reduction

| Method | Catalyst | Solvent | Temperature (°C) | Advantages |

| Conventional | NaBH₄ | Methanol | 0 - 25 | High yield, simple procedure |

| Biocatalytic | Alcohol Dehydrogenase | Water | 25 - 40 | High enantioselectivity, mild conditions |

| Heterogeneous Catalytic | Pd/C | Ethanol | 25 - 80 | Catalyst recyclability, good yield |

| Mechanochemical | NaBH₄ / Chiral Auxiliary | Solvent-free | Ambient | No solvent, energy efficient |

| Aqueous Transfer Hydrogenation | Water-soluble Ru complex | Water/Isopropanol | 50 - 100 | Green solvent, catalyst recyclability |

By focusing on the development of sustainable catalytic systems and adopting solvent-free or aqueous reaction protocols, the synthesis of this compound can be aligned with the principles of green chemistry, leading to more efficient, economical, and environmentally responsible manufacturing processes.

Chemical Reactivity and Transformations of 1 2 Methylphenyl Propan 2 Ol

Oxidation Reactions

The oxidation of secondary alcohols is a cornerstone reaction in organic synthesis, leading to the formation of ketones. byjus.com For 1-(2-Methylphenyl)propan-2-ol, this transformation is highly efficient and selective.

The primary product of the oxidation of this compound is its corresponding ketone, 1-(2-methylphenyl)propan-2-one (B1585855). Unlike primary alcohols, which can be oxidized to aldehydes and further to carboxylic acids, secondary alcohols are readily oxidized to ketones, and the reaction typically stops at this stage as further oxidation would require the cleavage of a carbon-carbon bond, which is energetically unfavorable. byjus.comchemguide.co.uk

A variety of oxidizing agents can be employed for this transformation. Common laboratory reagents include chromium-based compounds such as chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and sulfuric acid (Jones reagent), and pyridinium chlorochromate (PCC). libretexts.org PCC is considered a milder reagent and is effective for oxidizing secondary alcohols to ketones. libretexts.org Other modern reagents like Dess-Martin periodinane (DMP) offer advantages such as mild reaction conditions and high yields.

The general transformation is as follows:

This compound → 1-(2-methylphenyl)propan-2-one

The table below summarizes common reagents used for this selective oxidation.

| Reagent/System | Typical Conditions | Product | Notes |

| Chromic Acid (H₂CrO₄) | Acetone, H₂SO₄ | 1-(2-methylphenyl)propan-2-one | Strong oxidant, reaction is robust. |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | 1-(2-methylphenyl)propan-2-one | Milder conditions, avoids over-oxidation. libretexts.org |

| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | 1-(2-methylphenyl)propan-2-one | High yields, neutral pH, room temperature. |

| TEMPO/NaOCl | DCM, water | 1-(2-methylphenyl)propan-2-one | Catalytic, selective for secondary alcohols. |

Catalytic oxidation methods are preferred from a green chemistry perspective as they use a substoichiometric amount of a catalyst with a terminal oxidant like molecular oxygen or hydrogen peroxide. sci-hub.se

A prominent example is the use of (2,2,6,6-Tetrachloropiperidin-1-yl)oxyl (TEMPO) as a catalyst. The mechanism, for instance with a TEMPO/Copper(I) chloride system and molecular oxygen, involves several steps. amazonaws.com

Catalyst Activation : Copper(I) is first oxidized to Copper(II) by oxygen.

Oxidant Generation : The Cu(II) species then oxidizes TEMPO to the active oxidant, the N-oxoammonium salt.

Alcohol Oxidation : The N-oxoammonium salt reacts with the alcohol, this compound, to yield the ketone, 1-(2-methylphenyl)propan-2-one. In this step, the N-oxoammonium salt is reduced to a hydroxylamine.

Catalyst Regeneration : The hydroxylamine and the N-oxoammonium salt can undergo a comproportionation reaction to regenerate the TEMPO radical, completing the catalytic cycle. amazonaws.com

Another common mechanism involves chromium (VI) reagents. libretexts.org

The alcohol's oxygen atom attacks the chromium atom of the oxidizing agent (e.g., chromic acid).

A proton is transferred, and a water molecule is eliminated to form a chromate ester.

A base (often water) removes the proton from the carbon bearing the hydroxyl group in an E2-like elimination step, which results in the formation of the carbon-oxygen double bond of the ketone and a reduced chromium species. libretexts.org

Derivatization and Functionalization

Beyond oxidation, the hydroxyl group of this compound is a key site for derivatization, allowing for the introduction of various functional groups.

Esterification: This reaction involves treating this compound with a carboxylic acid, typically in the presence of an acid catalyst like sulfuric acid. The process, known as Fischer esterification, produces an ester and water. quora.com For example, the reaction with acetic acid yields 1-(2-methylphenyl)propan-2-yl acetate. brainly.inbrainly.com

Reaction Scheme:

This compound + CH₃COOH ⇌ 1-(2-methylphenyl)propan-2-yl acetate + H₂O

Etherification: Ethers can be synthesized from this compound through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Reaction Scheme:

this compound + NaH → 1-(2-Methylphenyl)propan-2-olate Sodium + H₂

1-(2-Methylphenyl)propan-2-olate Sodium + R-X → 1-(2-Methylphenyl)-2-(alkoxy)propane + NaX

Acid-catalyzed etherification is also possible, where the alcohol is protonated to form a good leaving group (water), followed by nucleophilic attack by another alcohol molecule. rsc.org

The hydroxyl group can be replaced by a halogen atom using various halogenating agents. This conversion is crucial for subsequent nucleophilic substitution reactions. The choice of reagent depends on the desired halogen.

Chlorination: Thionyl chloride (SOCl₂) is commonly used to convert secondary alcohols to alkyl chlorides. The reaction proceeds with the formation of gaseous byproducts (SO₂ and HCl).

Bromination: Phosphorus tribromide (PBr₃) is a standard reagent for converting alcohols to alkyl bromides.

Iodination: Alkyl iodides can be formed through an Sₙ2 reaction. A two-step, one-pot procedure can be employed where the alcohol is first converted to a mesylate, which is a good leaving group. A Grignard reagent, acting as a halide source (e.g., MeMgI), can then introduce the iodide ion, proceeding with inversion of configuration. acs.org

The table below outlines these halogenation reactions.

| Reaction | Reagent | Product |

| Chlorination | Thionyl Chloride (SOCl₂) | 2-chloro-1-(2-methylphenyl)propane |

| Bromination | Phosphorus Tribromide (PBr₃) | 2-bromo-1-(2-methylphenyl)propane |

| Iodination | 1. Mesyl Chloride (MsCl), Et₃N2. Methylmagnesium Iodide (MeMgI) | 2-iodo-1-(2-methylphenyl)propane |

The synthesis of amines from this compound can be achieved through multi-step synthetic pathways. A common strategy involves first converting the alcohol into a better leaving group, such as an alkyl halide, followed by nucleophilic substitution with an amine or a nitrogen-containing nucleophile.

A typical sequence is as follows: doubtnut.com

Halogenation: Convert this compound to 2-bromo-1-(2-methylphenyl)propane using PBr₃.

Nitrile Formation: React the resulting alkyl bromide with sodium cyanide (NaCN) to form 3-(2-methylphenyl)butanenitrile. This step also adds one carbon atom to the chain.

Reduction: Reduce the nitrile group to a primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Ni) to yield 3-(2-methylphenyl)butan-1-amine. doubtnut.com

Alternatively, an amine can be introduced directly via reductive amination. This involves first oxidizing the alcohol to the corresponding ketone, 1-(2-methylphenyl)propan-2-one, and then reacting the ketone with an amine (e.g., ammonia or a primary amine) in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN).

Reaction Scheme (Reductive Amination):

1-(2-methylphenyl)propan-2-one + R-NH₂ + [Reducing Agent] → N-alkyl-1-(2-methylphenyl)propan-2-amine

Synthesis of Sulfur-Containing Analogues (e.g., Sulfones)

While direct synthesis of sulfones from this compound is not extensively documented, established synthetic routes for converting secondary alcohols to sulfones can be applied. A common strategy involves a two-step process: activation of the hydroxyl group followed by nucleophilic substitution with a sulfinate salt.

Step 1: Activation of the Hydroxyl Group

The hydroxyl group of this compound is a poor leaving group and must be converted into a more reactive species, such as an alkyl halide or a sulfonate ester (e.g., tosylate, mesylate).

Conversion to Alkyl Halide: Reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield the corresponding chloride or bromide.

Conversion to Sulfonate Ester: Treatment with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine would form the tosylate or mesylate ester.

Step 2: Nucleophilic Substitution

The resulting activated intermediate can then undergo an Sₙ2 reaction with a sodium sulfinate salt (e.g., sodium benzenesulfinate) to form the desired sulfone.

Alternatively, secondary benzylic alcohols can be used in the direct benzylation of various nucleophiles, including thiols, in the presence of a suitable catalyst. Research has shown that a high-valent heterobimetallic iridium-tin complex can effectively catalyze the secondary benzylation of thiols with secondary benzylic alcohols to produce thioethers. organic-chemistry.org These thioethers can subsequently be oxidized to the corresponding sulfones using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. organic-chemistry.org

Table 1: Plausible Synthesis of a Sulfone Analogue

| Step | Reactant(s) | Reagent(s) | Intermediate/Product | Product Class |

| 1 | This compound | TsCl, Pyridine | 1-(2-Methylphenyl)propan-2-yl tosylate | Sulfonate Ester |

| 2 | 1-(2-Methylphenyl)propan-2-yl tosylate | Sodium benzenesulfinate | 1-(2-Methylphenyl)propan-2-yl phenyl sulfone | Sulfone |

Rearrangement and Elimination Reactions

Secondary benzylic alcohols like this compound are prone to undergo elimination reactions, specifically acid-catalyzed dehydration, to form alkenes. chemguide.co.uk This reaction typically proceeds through an E1 mechanism, which involves the formation of a carbocation intermediate. The stability of this intermediate is crucial and can lead to molecular rearrangements. masterorganicchemistry.comyoutube.com

Mechanism of Dehydration:

Protonation of the Hydroxyl Group: In the presence of a strong acid catalyst (e.g., H₂SO₄, H₃PO₄), the hydroxyl group is protonated to form a good leaving group, water. chemguide.co.uk

Formation of a Carbocation: The loss of a water molecule results in the formation of a secondary benzylic carbocation. This carbocation is stabilized by resonance with the adjacent phenyl ring.

Potential for Rearrangement: The initially formed secondary carbocation can undergo a Wagner-Meerwein rearrangement to form a more stable tertiary carbocation. wikipedia.orgslideshare.netlscollege.ac.in This can occur via a 1,2-hydride shift from the adjacent carbon or, less commonly, a 1,2-methyl or 1,2-aryl shift. For this compound, a 1,2-hydride shift from the C1 position would lead to a more stable tertiary benzylic carbocation. Studies on the dehydration of the similar 2-phenylpropanol have shown that both methyl and phenyl migration can occur. sciencemadness.org

Deprotonation: A weak base (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond and regenerating the acid catalyst. chemguide.co.uk

Possible Products:

Depending on whether a rearrangement occurs and which proton is removed, a mixture of alkene products can be formed.

From the unrearranged secondary carbocation: Elimination of a proton from C1 would yield 1-(2-methylphenyl)prop-1-ene. Elimination of a proton from C3 would yield 2-(2-methylphenyl)prop-1-ene.

From the rearranged tertiary carbocation: Deprotonation could lead to other isomeric alkenes.

Table 2: Potential Products of Dehydration of this compound

| Intermediate | Elimination Pathway | Product |

| Secondary Carbocation | Deprotonation at C1 | 1-(2-Methylphenyl)prop-1-ene |

| Secondary Carbocation | Deprotonation at C3 | 2-(2-Methylphenyl)prop-1-ene |

| Tertiary Carbocation (after 1,2-hydride shift) | Deprotonation | Isomeric Alkenes |

Role in Multi-Component Coupling Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.net While the direct participation of alcohols in MCRs is less common, benzylic alcohols like this compound can serve as valuable precursors for in situ generation of the required carbonyl component.

For example, this compound could be oxidized in situ to 1-(2-methylphenyl)propan-2-one. This ketone could then participate in a variety of MCRs, such as the synthesis of heterocyclic compounds like quinazolinones or pyrimidines, depending on the other reactants present (e.g., an amine and a third component). researchgate.net

Table 3: Hypothetical Role in a Multi-Component Reaction

| Step | Reaction Type | Reactant Derived from this compound | Other Reactants | Potential Product Class |

| 1 | In situ Oxidation (Dehydrogenation) | 1-(2-Methylphenyl)propan-2-one | (Generated in the reaction flask) | - |

| 2 | Multi-component Condensation | 1-(2-Methylphenyl)propan-2-one | e.g., Isatoic anhydride, Alkylamine | 2,3-Dihydroquinazolin-4(1H)-ones |

This approach leverages the reactivity of the benzylic alcohol as a stable and readily available precursor to a more reactive carbonyl compound within a one-pot synthetic sequence.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of proton (¹H) and carbon-¹³ (¹³C) nuclei, along with their interactions, a comprehensive picture of the molecular structure can be assembled.

The ¹H NMR spectrum of 1-(2-Methylphenyl)propan-2-ol provides detailed information about the chemical environment, connectivity, and number of different types of protons. The predicted chemical shifts (δ), multiplicities, and coupling constants (J) are instrumental in assigning each proton to its specific location in the molecule.

The aromatic region is expected to show complex multiplets for the four protons on the ortho-substituted benzene (B151609) ring. The benzylic protons (CH₂) adjacent to the aromatic ring will appear as a doublet of doublets due to coupling with the neighboring methine proton. The methine proton (CH) of the propanol (B110389) backbone is expected to be a multiplet, coupled to both the benzylic protons and the methyl group protons. The methyl group attached to the chiral center will present as a doublet, and the methyl group on the aromatic ring will appear as a singlet. The hydroxyl proton typically appears as a broad singlet, though its chemical shift can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Ar-H | 7.10 - 7.25 | m | - | 4H |

| CH(OH) | ~4.05 | m | - | 1H |

| CH₂ | ~2.70 (dd), ~2.90 (dd) | dd | J ≈ 13.5, 7.5 Hz | 2H |

| Ar-CH₃ | ~2.30 | s | - | 3H |

| CH(OH)CH₃ | ~1.20 | d | J ≈ 6.5 Hz | 3H |

Note: Predicted data is generated from chemical simulation software and may vary from experimental values.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. In conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, the type of each carbon (CH₃, CH₂, CH, or quaternary) can be determined.

The spectrum is predicted to show ten distinct carbon signals. The aromatic carbons will appear in the downfield region (125-140 ppm), with the ipso-carbons (attached to the propyl group and the methyl group) showing distinct chemical shifts. The carbon bearing the hydroxyl group (C-2) will be observed around 70 ppm. The benzylic carbon (C-1) and the two methyl carbons will have characteristic chemical shifts in the upfield region.

A DEPT-135 experiment would show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons. Quaternary carbons would be absent in a DEPT-135 spectrum but present in the broadband decoupled ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR and DEPT-135 Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 |

|---|---|---|

| C (ipso, attached to propyl) | ~138.0 | Quaternary (absent) |

| C (ipso, attached to methyl) | ~136.5 | Quaternary (absent) |

| Ar-C | ~130.5 | CH (positive) |

| Ar-C | ~127.0 | CH (positive) |

| Ar-C | ~126.5 | CH (positive) |

| Ar-C | ~126.0 | CH (positive) |

| C-2 (CHOH) | ~70.0 | CH (positive) |

| C-1 (CH₂) | ~42.0 | CH₂ (negative) |

| C-3 (CH₃) | ~23.0 | CH₃ (positive) |

Note: Predicted data is generated from chemical simulation software and may vary from experimental values.

Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. Key expected cross-peaks would include the correlation between the methine proton (CH) and the benzylic protons (CH₂), as well as between the methine proton and the protons of the adjacent methyl group (CH₃).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would show cross-peaks connecting each proton signal to its corresponding carbon signal, confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for establishing the connectivity of the entire carbon skeleton. For instance, correlations would be expected between the benzylic protons and the aromatic ipso-carbon, and between the aromatic methyl protons and the adjacent aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For this compound, NOESY could show correlations between the protons of the aromatic methyl group and the benzylic protons, confirming their ortho relationship.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. The C-H stretching vibrations of the aromatic ring and the alkyl groups are expected in the 3100-2850 cm⁻¹ region. Aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. The C-O stretching vibration of the secondary alcohol is anticipated around 1100 cm⁻¹.

Table 3: Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch | 3600 - 3200 | Strong, Broad |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-O Stretch | ~1100 | Strong |

Note: Predicted data is generated from chemical simulation software and may vary from experimental values.

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to show a strong signal for the aromatic ring breathing vibrations. The C-C stretching of the alkyl chain and the symmetric C-H stretching vibrations would also be prominent. The O-H stretch is typically weak in Raman spectroscopy.

Table 4: Predicted FT-Raman Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Strong |

| Aliphatic C-H Stretch | 2980 - 2850 | Strong |

| Aromatic Ring Breathing | ~1000 | Strong |

Note: Predicted data is generated from chemical simulation software and may vary from experimental values.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental formula of a compound, as well as for assessing its purity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound, with the molecular formula C₁₀H₁₄O, the theoretical exact mass can be calculated with high precision. This experimental technique is crucial for confirming the molecular formula and distinguishing it from other isomers or compounds with the same nominal mass. The calculated monoisotopic mass serves as a benchmark for experimental HRMS analysis. nih.govnih.gov

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄O |

| Average Molecular Weight | 150.22 g/mol |

| Monoisotopic (Exact) Mass | 150.104465066 Da |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomeric Mixtures

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is exceptionally useful for analyzing the purity of this compound and for separating it from its structural isomers.

In a typical GC-MS analysis, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for the GC column. As the separated compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting fragmentation pattern, or mass spectrum, is a unique fingerprint of the molecule. Key fragments for an alcohol like this compound would likely arise from the loss of a water molecule (M-18) and cleavage at the C-C bonds adjacent to the hydroxyl group, yielding characteristic ions. This fragmentation data is vital for structural confirmation and identification.

X-ray Crystallography

Single Crystal X-ray Diffraction for Solid-State Molecular Structure and Absolute Configuration

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement within a crystalline solid. To perform this analysis, a suitable single crystal of the compound is required. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is collected and analyzed.

The analysis provides precise coordinates of each atom in the crystal lattice, allowing for the determination of bond lengths, bond angles, and torsional angles. For a chiral molecule like this compound, this technique can also be used to determine its absolute configuration (the specific spatial arrangement of its atoms) through the use of anomalous dispersion effects, often by referencing a known chiral center or using specific crystallographic techniques.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the study of intermolecular interactions that govern the crystal packing. For this compound, the hydroxyl (-OH) group is capable of forming hydrogen bonds, which would be a dominant interaction directing the crystal structure. The aromatic tolyl group also allows for potential π-stacking interactions between adjacent molecules. Understanding these non-covalent interactions is crucial as they influence the material's physical properties, such as melting point and solubility.

Chiroptical Spectroscopy

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as two non-superimposable mirror images called enantiomers. Chiroptical spectroscopy techniques are essential for studying these chiral molecules.

Electronic Circular Dichroism (ECD) is a primary chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is unique to a specific enantiomer. By comparing the experimentally measured ECD spectrum with spectra predicted through quantum chemical calculations (such as Time-Dependent Density Functional Theory, or TDDFT), the absolute configuration of the enantiomer can be determined. nih.govnih.govresearchgate.net This method is particularly valuable when single crystals for X-ray analysis cannot be obtained. nih.gov The comparison between experimental and computational data provides a reliable assignment of the (R) or (S) configuration to the chiral center of this compound. nih.gov

Electronic Circular Dichroism (ECD) for Chiral Identification and Conformation

Electronic Circular Dichroism (ECD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum provides information about the electronic transitions within the molecule and is exquisitely sensitive to its stereochemistry.

For this compound, the primary chromophore is the 2-methylphenyl (o-tolyl) group. The electronic transitions associated with this aromatic ring are expected to dominate the ECD spectrum, typically in the UV region between 200 and 300 nm. The chirality of the stereocenter at C2 induces a differential interaction with circularly polarized light, resulting in characteristic positive or negative signals known as Cotton effects. The sign and magnitude of these Cotton effects are directly related to the absolute configuration (R or S) of the enantiomer.

To illustrate the expected ECD data for this compound, the following table presents hypothetical, yet chemically plausible, values for the (R) and (S) enantiomers. The data reflects typical Cotton effects observed for chiral aromatic alcohols.

Interactive Data Table: Illustrative ECD Spectral Data for this compound Enantiomers

| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) | Cotton Effect Sign |

| (R)-1-(2-Methylphenyl)propan-2-ol | 275 | +5.2 | Positive |

| 268 | +4.8 | Positive | |

| 220 | -15.6 | Negative | |

| (S)-1-(2-Methylphenyl)propan-2-ol | 275 | -5.2 | Negative |

| 268 | -4.8 | Negative | |

| 220 | +15.6 | Positive |

Note: This data is illustrative and intended to represent the expected spectroscopic features for educational purposes, due to the absence of published experimental data for this specific compound.

Optical Rotatory Dispersion (ORD) for Enantiomeric Excess and Configuration Determination

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. mdpi.com This technique is closely related to ECD and provides complementary information for stereochemical analysis. An ORD spectrum plots the specific rotation [α] against the wavelength (λ).

The absolute configuration of this compound can be determined by analyzing the ORD curve, particularly in the region of an absorption band, where it will exhibit a Cotton effect (a characteristic peak and trough). The sign of the Cotton effect in ORD is directly correlated to the absolute configuration of the chiral center. For instance, a positive Cotton effect (the peak occurring at a longer wavelength than the trough) for one enantiomer will correspond to a negative Cotton effect for its mirror image.

ORD is also a powerful and widely used method for determining the enantiomeric excess (ee) of a chiral sample. chemistrysteps.com The magnitude of the specific rotation at a single wavelength (commonly the sodium D-line at 589 nm) is directly proportional to the concentration of the chiral substance and the excess of one enantiomer over the other. The enantiomeric excess can be calculated using the formula:

ee (%) = ([α]observed / [α]max) × 100

Where [α]observed is the specific rotation of the mixture and [α]max is the specific rotation of the pure enantiomer. By measuring the specific rotation of a sample of this compound, one can quantify its optical purity.

The table below provides illustrative ORD data, showing how specific rotation values might vary with wavelength for the pure enantiomers of this compound.

Interactive Data Table: Illustrative ORD Data for this compound Enantiomers

| Wavelength (nm) | Specific Rotation [α] of (R)-enantiomer | Specific Rotation [α] of (S)-enantiomer |

| 589 (Na D-line) | +45.5° | -45.5° |

| 436 | +98.2° | -98.2° |

| 365 | +180.1° | -180.1° |

| 313 | +350.5° | -350.5° |

| 280 | +650.8° | -650.8° |

Note: This data is hypothetical and serves as a representative example of ORD measurements for a chiral aromatic alcohol, as specific experimental data for this compound is not available in the literature.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost, making it suitable for studying molecules of the size and complexity of 1-(2-Methylphenyl)propan-2-ol.

A foundational step in any computational analysis is determining the molecule's most stable three-dimensional structure. Geometry optimization is a process that locates the minimum energy arrangement of atoms on the potential energy surface. For a flexible molecule like this compound, this is complicated by the existence of multiple conformers.

Conformational analysis of this molecule would focus on the rotation around two key single bonds:

The bond between the phenyl ring and the methylene (B1212753) group (C_aryl-CH₂).

The bond between the methylene group and the chiral carbon (CH₂-CH(OH)).

Rotation around these bonds gives rise to various spatial arrangements, known as conformers or rotamers, each with a distinct potential energy. A thorough conformational search would identify all low-energy minima. The steric hindrance caused by the ortho-methyl group on the phenyl ring is expected to significantly influence the rotational barrier and the relative stability of the conformers compared to its meta or para isomers. The most stable conformer would be identified as the one with the global minimum energy. From the optimized geometry of this conformer, precise theoretical values for bond lengths, bond angles, and dihedral angles can be determined.

Table 1: Key Dihedral Angles for Conformational Analysis of this compound This table represents the parameters that would be determined from a DFT conformational analysis. Actual values require specific calculations.

| Dihedral Angle | Description | Expected Influence on Conformation |

|---|---|---|

| C1-C2-C7-C8 | Defines the orientation of the propanol (B110389) chain relative to the phenyl ring. | Heavily influenced by steric repulsion from the ortho-methyl group. |

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.

For this compound, a FMO analysis would reveal:

HOMO: The electron-rich π-system of the 2-methylphenyl ring and the lone pairs on the hydroxyl oxygen atom are expected to be the primary contributors to the HOMO. This indicates the most probable sites for electrophilic attack.

LUMO: The LUMO is likely to be distributed over the antibonding π* orbitals of the aromatic ring, indicating the regions susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

Table 2: Frontier Molecular Orbital Parameters for this compound This table outlines the typical data generated from an FMO analysis. The values are illustrative and depend on the specific level of theory and basis set used in a calculation.

| Parameter | Description | Significance |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ionization potential and electron-donating ability. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the electron affinity and electron-accepting ability. |

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational frequencies and their corresponding normal modes can be obtained. These calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method.

A theoretical vibrational analysis for this compound would allow for the unambiguous assignment of absorption bands in its experimental IR and Raman spectra. Key vibrational modes would include the O-H stretching of the alcohol, C-H stretching (both aromatic and aliphatic), C-O stretching, and various bending and rocking modes of the phenyl ring and propanol backbone. Comparing the calculated spectrum with an experimental one is a standard method for confirming the structure of a synthesized compound.

Natural Bond Orbital (NBO) analysis is a method that translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling Lewis structures. A key feature of NBO analysis is its ability to quantify the stabilizing effects of electron delocalization through donor-acceptor interactions. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. iucr.org It is mapped onto a constant electron density surface, using a color scale to denote different potential values. Typically, red indicates regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack), with other colors representing intermediate values. acs.org

For this compound, an MEP map would be expected to show:

A region of high negative potential (red) localized around the oxygen atom of the hydroxyl group, due to its high electronegativity and lone pairs. This is the most likely site for protonation and hydrogen bond donation.

A region of high positive potential (blue) around the hydroxyl hydrogen atom, making it susceptible to interaction with nucleophiles or hydrogen bond acceptors.

The π-cloud of the aromatic ring would also exhibit negative potential, though likely less intense than that of the oxygen atom.

The MEP map is an invaluable tool for predicting how the molecule will interact with other molecules, such as receptors, substrates, or solvents. nih.gov

Potential Energy Surface (PES) Analysis for Reaction Pathways and Transition States

A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule or a system of molecules as a function of its geometry. nih.gov By mapping the PES, chemists can model the entire course of a chemical reaction, from reactants to products.

A PES analysis for a reaction involving this compound, such as its dehydration to form an alkene or its oxidation to a ketone, would involve:

Locating Stationary Points: Identifying the energy minima corresponding to the reactant(s) and product(s).

Identifying Transition States: Locating the saddle points on the PES that connect reactants and products. A transition state represents the highest energy point along the lowest energy reaction path.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy (Ea), which is crucial for understanding the reaction kinetics.

Such an analysis would provide fundamental insights into the molecule's reactivity, reaction mechanisms, and the feasibility of specific chemical transformations under various conditions. researchgate.net

Quantum Chemical Parameters and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern chemical research. These methods allow for the detailed examination of a molecule's electronic properties, which in turn govern its reactivity.

A primary focus of such studies is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity.

| Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to a change in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |

This table represents a standard set of reactivity descriptors that would be calculated in a computational study of this compound.

These parameters are invaluable for predicting how this compound might interact with other chemical species and for understanding its potential reaction mechanisms. For instance, a high electrophilicity index would suggest that the molecule is a good candidate for reactions with nucleophiles.

Molecular Dynamics Simulations for Solution-Phase Behavior and Interactions

While quantum chemical calculations provide insights into the properties of an isolated molecule, Molecular Dynamics (MD) simulations offer a way to understand its behavior in a more realistic environment, such as in a solvent.

MD simulations model the movement of atoms and molecules over time, governed by a force field that describes the interactions between particles. For this compound, an MD simulation would typically involve placing the molecule in a box of solvent molecules (e.g., water, ethanol) and simulating their collective motion.

These simulations can reveal crucial information about:

Solvation Structure: How the solvent molecules arrange themselves around the solute (this compound). This is critical for understanding its solubility and the energetic favorability of being in that solvent.

Hydrogen Bonding: The hydroxyl group (-OH) of this compound is capable of forming hydrogen bonds. MD simulations can quantify the number, lifetime, and geometry of these hydrogen bonds with solvent molecules or with other solute molecules.

Conformational Dynamics: The molecule is not static; its rotatable bonds allow it to adopt various conformations. MD simulations can explore the conformational landscape of this compound in solution and identify the most stable or populated conformations.

Transport Properties: Properties like the diffusion coefficient can be calculated from MD simulations, providing insight into how the molecule moves through the solvent.

A typical output from an MD simulation would be a trajectory file, which can be analyzed to produce data such as the radial distribution function (RDF). The RDF describes the probability of finding a solvent atom at a certain distance from an atom in the solute, offering a detailed picture of the local solvation shell.

Advanced Applications in Chemical Science and Industry

Role as a Chiral Building Block in Complex Organic Synthesis

The presence of a stereogenic center at the second carbon of the propanol (B110389) chain makes 1-(2-Methylphenyl)propan-2-ol a significant chiral building block in asymmetric synthesis. bldpharm.com Enantiomerically pure secondary alcohols are crucial intermediates for the synthesis of a wide array of pharmaceuticals and other biologically active compounds. sctunisie.org The strategic placement of the ortho-methyl group on the phenyl ring introduces steric and electronic effects that can influence the stereochemical outcome of reactions, making it a valuable synthon for creating complex molecular architectures.

The synthesis of enantiopure forms of this compound and related structures can be achieved through several methods, including the asymmetric reduction of the corresponding ketone, 1-(2-methylphenyl)propan-2-one (B1585855). uniovi.es Biocatalytic methods, employing enzymes or whole-cell systems like baker's yeast (Saccharomyces cerevisiae), are particularly effective for producing the alcohol with high enantiomeric excess. These green chemistry approaches are favored for their high stereoselectivity and mild reaction conditions. vulcanchem.com

Once obtained in its chiral form, this alcohol serves as a versatile intermediate. For instance, the aryloxyaminopropanol moiety is a key structural feature in many β-adrenoreceptor blocking drugs (β-blockers). thieme-connect.com The synthesis of such pharmacologically important molecules often relies on the availability of chiral propanol derivatives. The development of efficient synthetic routes to chiral amino alcohols and diols underscores the importance of these building blocks in drug discovery. sctunisie.orgmdpi.com

Table 1: Examples of Synthetic Methods for Chiral Alcohols

| Method | Description | Key Features |

|---|---|---|

| Asymmetric Reduction | Reduction of a prochiral ketone using a chiral reducing agent or catalyst. | High enantioselectivity; can be achieved with chemical catalysts (e.g., Ru-BINAP) or biocatalysts. sctunisie.org |

| Biocatalysis | Use of enzymes (e.g., alcohol dehydrogenases) or microorganisms (e.g., yeast) to stereoselectively reduce a ketone. | Environmentally friendly ("green chemistry"); high enantiomeric excess (often >99%); operates under mild conditions. mdpi.com |

| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture, allowing the separation of the unreacted enantiomer. | Can be highly effective but the maximum theoretical yield for the desired enantiomer is 50%. thieme-connect.com |

| Chiral Pool Synthesis | Synthesis starting from a naturally occurring, inexpensive enantiopure compound. | Utilizes nature's chirality; the final structure is dependent on the starting material. |

Precursor for Advanced Materials and Specialty Chemicals

Beyond its role in pharmaceuticals, this compound and its structural isomers serve as precursors for various specialty chemicals and advanced materials. A notable application is in the production of photoinitiators for UV-curable coatings and inks. For example, the related compound 1-(2-methylphenyl)-1-propanol (B7845383) is a precursor to photoinitiator 1173 (2-hydroxy-2-methyl-1-phenyl-1-propanone), which is valued for its efficiency in initiating rapid polymerization upon UV exposure without causing yellowing. vulcanchem.com The substitution pattern on the phenyl ring can be tailored to fine-tune the absorption characteristics and reactivity of the resulting photoinitiator.

The compound also finds use as an intermediate in the synthesis of fragrances and flavoring agents. The specific arrangement of the alkyl and hydroxyl groups contributes to the molecule's olfactory properties, and it can be chemically modified to produce a range of aromatic compounds for the cosmetic and food industries.

Development and Application in Catalysis (e.g., as a Ligand or Promoter)

The structural motif of this compound, particularly as a chiral amino alcohol derivative, is of significant interest in the field of asymmetric catalysis. Chiral β-amino alcohols are a well-established class of ligands that can coordinate with metal centers to create highly effective and stereoselective catalysts for a variety of organic transformations. nih.govenea.it These transformations include the enantioselective addition of dialkylzinc reagents to aldehydes, a fundamental carbon-carbon bond-forming reaction. nih.gov

Research has shown that immobilizing such chiral ligands on solid supports, like magnetic nanoparticles, can overcome challenges associated with homogeneous catalysis, such as catalyst separation and recycling. nih.govenea.it This approach combines the high efficiency and selectivity of the molecular catalyst with the practical benefits of a heterogeneous system. While direct application of this compound as a ligand is not widely documented, its derivatives, particularly amino-substituted versions like 1-amino-1-(2-methylphenyl)propan-2-ol, are prime candidates for development as chiral ligands and auxiliaries. bldpharm.com The ortho-methyl group can provide steric hindrance that helps to create a well-defined chiral pocket around the metal center, enhancing enantioselectivity. acs.org

Table 2: Applications of Related Propanol Derivatives in Catalysis

| Catalyst Type | Application | Role of Propanol Moiety | Reference |

|---|---|---|---|

| β-Amino Alcohol Ligands | Enantioselective addition of dialkylzinc to aldehydes. | Forms a chiral complex with the metal (e.g., Zinc), directing the stereochemical outcome of the reaction. | nih.govenea.it |

| ProPhenol Ligands | Enantioselective Mannich and Henry reactions, epoxide ring-opening. | A key part of a larger, more complex ligand structure that assembles with metal centers to form a potent catalyst. | acs.org |

| Ruthenium Complexes | Asymmetric transfer hydrogenation of ketones. | Can be part of a larger chiral ligand system that dictates the enantioselectivity of the reduction. | acs.org |

Research into Polymerization Initiatives and Monomer Development

The field of polymer chemistry has explored the use of initiators structurally related to this compound. For instance, the combination of 2-phenyl-2-propanol (B165765) (cumyl alcohol) with a Lewis acid like aluminum chloride has been investigated as an initiating system for the cationic polymerization of styrene. researchgate.net This research demonstrated that such systems could lead to a controlled or "living" polymerization, allowing for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. The structure of the alcohol initiator plays a critical role in controlling the initiation rate relative to the propagation rate, which is key to achieving a controlled polymerization process. researchgate.net

Applications in Chemical Sensors and Probes

While the direct use of this compound as a chemical sensor is not prominent, the detection of volatile organic compounds (VOCs), including various alcohols, is a significant area of sensor research. Quartz Crystal Microbalance (QCM) sensors coated with sensitive polymer films have been developed for this purpose. researchgate.net These sensors operate by measuring a change in frequency as analyte molecules adsorb onto the sensor surface. The chemical and physical properties of the coating determine the sensor's sensitivity and selectivity towards different analytes.